molecular formula C9H14O2 B13782695 (4,4-Dimethylcyclopent-1-en-1-yl)acetic acid CAS No. 255384-77-1

(4,4-Dimethylcyclopent-1-en-1-yl)acetic acid

Cat. No.: B13782695
CAS No.: 255384-77-1
M. Wt: 154.21 g/mol
InChI Key: HUSIHHLWTYFVHM-UHFFFAOYSA-N
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Description

(4,4-Dimethylcyclopent-1-en-1-yl)acetic acid is an organic compound characterized by a cyclopentene ring substituted with two methyl groups at the 4-position and an acetic acid moiety at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dimethylcyclopent-1-en-1-yl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the reaction of 4,4-dimethylcyclopent-2-en-1-one with a suitable acetic acid derivative under acidic or basic conditions to introduce the acetic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethylcyclopent-1-en-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cyclopentene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted cyclopentanes, cyclopentenes, and acetic acid derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4,4-Dimethylcyclopent-1-en-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4,4-Dimethylcyclopent-1-en-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects on tumor cells may be mediated through the induction of apoptosis or inhibition of cell proliferation . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,4-Dimethylcyclopent-1-en-1-yl)acetic acid is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

255384-77-1

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-(4,4-dimethylcyclopenten-1-yl)acetic acid

InChI

InChI=1S/C9H14O2/c1-9(2)4-3-7(6-9)5-8(10)11/h3H,4-6H2,1-2H3,(H,10,11)

InChI Key

HUSIHHLWTYFVHM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=C(C1)CC(=O)O)C

Origin of Product

United States

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